2-{3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid
Overview
Description
2-{3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of triazolothiadiazines, which combines a triazole ring with a thiadiazine ring, makes them valuable in drug design and development .
Mechanism of Action
Target of Action
The compound, also known as 2-(3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid or 6-(Carboxymethyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, has been found to interact with a variety of targets. These include PARP-1 and EGFR , which are important in the regulation of DNA repair and cell proliferation, respectively. The compound also shows inhibitory activity against α-glucosidase , an enzyme involved in carbohydrate metabolism.
Mode of Action
The compound interacts with its targets in a way that modulates their activity. For instance, it exhibits promising dual enzyme inhibition of PARP-1 and EGFR . This means it can bind to these enzymes and reduce their activity, thereby affecting the processes they regulate. In the case of α-glucosidase, the compound acts as an inhibitor , preventing the enzyme from breaking down carbohydrates into glucose.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By inhibiting PARP-1, it can disrupt the DNA repair process, leading to the accumulation of DNA damage and potentially inducing cell death . Its inhibition of EGFR can affect cell proliferation, potentially slowing the growth of cancer cells . The inhibition of α-glucosidase can affect carbohydrate metabolism, potentially reducing the absorption of glucose and thus having implications for blood sugar control .
Pharmacokinetics
These studies often involve in silico modeling to predict how the compound might be absorbed and distributed in the body, how it might be metabolized, and how it might be excreted .
Result of Action
The compound’s action on its targets can lead to a variety of cellular effects. For instance, it has been found to induce apoptosis in MDA-MB-231 cells, a type of breast cancer cell . This involves upregulation of genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, and downregulation of the Bcl2 gene . These genes are involved in the regulation of apoptosis, a process of programmed cell death.
Preparation Methods
The synthesis of 2-{3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid involves several synthetic routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . Another approach involves the reaction of 4-amino-3-(3-hydroxypropyl)-5-mercapto-1,2,4-triazole with substituted ω-haloacetophenones . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-{3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or thiadiazine rings, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid has several scientific research applications:
Chemistry: It serves as a synthetic intermediate for the preparation of other heterocyclic compounds.
Industry: It can be used as a reference standard in pharmaceutical research and development.
Comparison with Similar Compounds
2-{3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid can be compared with other triazolothiadiazine derivatives, such as:
6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticonvulsant activity.
ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate: Exhibits significant biological activities.
The uniqueness of this compound lies in its specific propyl substitution, which may contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
2-(3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c1-2-3-7-10-11-9-13(7)12-6(5-16-9)4-8(14)15/h2-5H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSMXKDBZJPHSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1N=C(CS2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201169536 | |
Record name | 3-Propyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-6-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201169536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017422-92-2 | |
Record name | 3-Propyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-6-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017422-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Propyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-6-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201169536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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